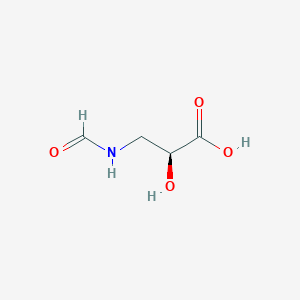

N-formyl-(S)-isoserine

描述

Significance of the (S)-isoserine Scaffold in Chemical Biology Research

The (S)-isoserine scaffold, a non-proteinogenic α-hydroxy-β-amino acid, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. wikipedia.org Unlike its isomer, serine, isoserine is not incorporated into proteins through the genetic code but has been synthesized for various research purposes. wikipedia.org Its unique structural arrangement, with the amino and hydroxyl groups in a β- and α-position respectively, imparts distinct conformational properties to peptides and other molecules into which it is incorporated.

The isoserine framework is a key component in the development of peptidomimetics, compounds that mimic the structure and function of peptides. This is particularly relevant in drug discovery, where the modification of natural peptide structures can lead to enhanced stability, bioavailability, and therapeutic efficacy. For instance, isoserine derivatives have been synthesized and evaluated for their potential as inhibitors of enzymes like aminopeptidase (B13392206) N (APN)/CD13, which is implicated in cancer progression. nih.govtandfonline.com Research has shown that some L-isoserine derivatives exhibit potent inhibitory activity against APN, with some compounds also demonstrating significant antiproliferative effects against human cancer cell lines. nih.govtandfonline.com

Furthermore, the stereochemistry of the isoserine scaffold is a critical determinant of its biological activity. Studies on conformationally constrained analogs of (S)-isoserine have been conducted to understand the structural requirements for its interaction with biological targets such as the GABA transporter 3 (GAT3). researchgate.netresearchgate.net These investigations highlight the stringent stereochemical and size requirements for potent biological inhibition, underscoring the importance of the specific (S)-configuration. researchgate.netresearchgate.net The development of novel isoserine analogs continues to be an active area of research, with the goal of creating more selective and potent therapeutic agents.

The versatility of the isoserine scaffold is further demonstrated by its use in the synthesis of α-substituted isoserines, which are precursors to β-amino acids. nih.govacs.org These non-natural amino acids are of great interest for their ability to induce specific secondary structures, such as helices and turns, in peptides. The ability to introduce diverse functional groups onto the isoserine backbone allows for the creation of a wide range of molecular architectures with tailored properties.

The Role of N-Formylation in Amino Acid Derivatives for Advanced Studies

N-formylation, the addition of a formyl group (-CHO) to the amino group of an amino acid, is a significant modification that serves multiple purposes in chemical and biological research. medcraveonline.comnih.gov This seemingly simple modification can profoundly influence the properties and applications of amino acid derivatives.

One of the primary roles of N-formylation is as a protecting group in peptide synthesis. medcraveonline.compeptide.com To prevent unwanted side reactions and uncontrolled polymerization during the formation of peptide bonds, the N-terminal amino group of an amino acid must be temporarily blocked. The formyl group is an effective protecting group that can be introduced under mild conditions and subsequently removed. nih.gov For example, in Boc chemistry for peptide synthesis, the indole (B1671886) nitrogen of tryptophan is often protected with a formyl group. peptide.com

Beyond its role in synthesis, N-formylation is a key feature of biologically active molecules. N-formyl peptides, such as N-formylmethionine-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes, playing a crucial role in the innate immune response to bacterial infections. chemrxiv.orgchemrxiv.org The N-formyl group is recognized by specific receptors on these immune cells, initiating a signaling cascade that leads to cell migration towards the site of infection.

The synthesis of N-formylated amino acids and peptides has been the subject of extensive research, with various methods developed to achieve this transformation efficiently. nih.govchemrxiv.org These methods range from the use of formic acid with activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to more recent developments involving peroxide-mediated decarboxylative coupling with α-keto acids. nih.govchemrxiv.org The development of milder and more efficient formylation techniques is crucial for the synthesis of complex and sensitive molecules.

Historical and Current Perspectives on N-formyl-(S)-isoserine Research

The study of this compound is situated at the intersection of research into isoserine derivatives and N-formylated compounds. Historically, the synthesis and application of N-protected-(S)-isoserine compounds have been driven by their utility as intermediates in the synthesis of other complex molecules. A notable example is the use of this compound in a process to convert gentamicin (B1671437) B into the semisynthetic aminoglycoside antibiotic isepamicin (B1207981). google.com In this process, this compound is activated and coupled to a modified gentamicin B molecule. google.com

Current research continues to explore the potential of this compound and related compounds in various contexts. The ongoing interest in novel peptide and peptidomimetic structures for therapeutic purposes ensures that derivatives of non-proteinogenic amino acids like (S)-isoserine remain a focus of investigation. The combination of the unique structural features of the (S)-isoserine scaffold with the biological significance of the N-formyl group presents opportunities for the design of new bioactive molecules.

Modern synthetic methodologies are enabling more efficient and versatile preparation of N-formylated amino acid derivatives, which could be applied to the synthesis of this compound and its analogs. chemrxiv.org Researchers are exploring various catalytic systems and reaction conditions to improve yields, reduce byproducts, and expand the substrate scope of N-formylation reactions. medcraveonline.com

The table below summarizes key research findings related to the components and applications of this compound.

| Research Area | Key Findings |

| (S)-Isoserine Scaffold | Serves as a building block for bioactive molecules and peptidomimetics. wikipedia.orgnih.gov Its derivatives show potential as enzyme inhibitors (e.g., aminopeptidase N). nih.govtandfonline.com The specific stereochemistry is crucial for biological activity. researchgate.netresearchgate.net |

| N-Formylation | Used as a protecting group in peptide synthesis. medcraveonline.compeptide.com Confers biological activity, as seen in N-formyl peptides that act as chemoattractants. chemrxiv.orgchemrxiv.org Various synthetic methods have been developed for efficient N-formylation. nih.govchemrxiv.org |

| This compound | Utilized as a key intermediate in the synthesis of the antibiotic isepamicin from gentamicin B. google.com Research continues to explore its potential in the design of new bioactive compounds. |

Structure

3D Structure

属性

分子式 |

C4H7NO4 |

|---|---|

分子量 |

133.10 g/mol |

IUPAC 名称 |

(2S)-3-formamido-2-hydroxypropanoic acid |

InChI |

InChI=1S/C4H7NO4/c6-2-5-1-3(7)4(8)9/h2-3,7H,1H2,(H,5,6)(H,8,9)/t3-/m0/s1 |

InChI 键 |

MGZKLMXORRUSMO-VKHMYHEASA-N |

手性 SMILES |

C([C@@H](C(=O)O)O)NC=O |

规范 SMILES |

C(C(C(=O)O)O)NC=O |

产品来源 |

United States |

Synthetic Methodologies for N Formyl S Isoserine and Its Stereoisomers

Chemical Synthesis Strategies for (S)-Isoserine Precursors

The foundational step in synthesizing N-formyl-(S)-isoserine is the efficient and stereocontrolled production of its precursor, (S)-isoserine (also known as (S)-3-amino-2-hydroxypropanoic acid). As a β-amino acid containing a hydroxyl group, its synthesis presents unique challenges, primarily in establishing the desired absolute configuration at the C2 stereocenter.

The creation of the chiral center in (S)-isoserine is a critical step that dictates the enantiomeric purity of the final product. Several asymmetric strategies have been developed to achieve this with high stereoselectivity.

One effective method involves the KF-promoted nitro-aldol (Henry) reaction. In this approach, nitromethane (B149229) is added to a chiral glyoxylate (B1226380) ester. For instance, the reaction with (-)-8-phenylmenthyl glyoxylate monohydrate can produce optically pure (S)-isoserine in approximately 50% yield after a single purification step researchgate.net. The chiral auxiliary, (-)-8-phenylmenthyl, directs the incoming nucleophile to create the desired (S) configuration at the α-carbon. The resulting nitro-alcohol can then be reduced to the corresponding amino alcohol, yielding (S)-isoserine.

Another major strategy is the use of the "chiral pool," which employs readily available, enantiomerically pure natural products as starting materials. acs.orgresearchgate.net L-serine, the α-amino acid counterpart of isoserine, is a common starting point. Synthetic routes have been developed to convert L-serine into its β-amino acid isomer, (S)-isoserine, preserving the inherent chirality. scispace.com

Furthermore, asymmetric aldol (B89426) reactions of glycine (B1666218) Schiff bases have proven effective for producing β-hydroxy α-amino acids with two new vicinal stereogenic centers. oup.comchemrxiv.org While not a direct synthesis of isoserine (which is a β-amino-α-hydroxy acid), the principles of using chiral catalysts or auxiliaries to control the stereochemical outcome of C-C bond formation are fundamental to the field and applicable to isoserine synthesis. Similarly, methods for the stereoselective homologation of α-amino acids into syn-β-hydroxy-β-amino acids have been described, showcasing pathways to convert α-amino acids into their β-counterparts with controlled stereochemistry.

Before the N-formylation reaction can be performed, the other reactive functional groups in (S)-isoserine—the carboxylic acid and the hydroxyl group—must be suitably protected. This derivatization is crucial to prevent side reactions and ensure that formylation occurs exclusively at the primary amine.

A common strategy involves the protection of the amino group and the esterification of the carboxyl group. For example, L-isoserine can be readily converted to N-Boc-L-isoserine methyl ester. oup.com The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines, and the methyl ester protects the carboxylic acid. This dual protection allows for subsequent reactions to be carried out on the hydroxyl group or for the Boc group to be selectively removed to free the amine for formylation.

The synthesis of these protected derivatives typically involves standard procedures. The amino group is protected with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), and the carboxylic acid is esterified, for instance, using methanol (B129727) and thionyl chloride. nih.gov This yields a stable precursor, such as (S)-N-Boc-isoserine methyl ester, which is primed for the final N-formylation step after deprotection of the amine. oup.com This protection strategy ensures that the formylating agent reacts selectively with the intended nitrogen atom.

Direct N-Formylation Techniques for Amino Acid Esters and Analogs

Direct N-formylation is the final key transformation to produce this compound. This reaction must be high-yielding and, most importantly, proceed without causing racemization of the chiral center established in the precursor. A variety of methods are available for the N-formylation of amino acid esters and their analogs.

A novel and efficient method for the N-formylation of amino acid esters involves a peroxide-mediated radical decarboxylative coupling with glyoxylic acid. chemrxiv.org This reaction serves as a green and mild alternative to traditional methods, with water and carbon dioxide as the only byproducts. chemrxiv.orgorganic-chemistry.org

The reaction takes place between an amino acid ester and glyoxylic acid, which acts as the formyl source. The process is promoted by a peroxide, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). chemrxiv.orgresearchgate.net H₂O₂ has been found to be particularly effective for N-substituted amino acids, while TBHP is successful for unprotected amino acid esters. researchgate.net The reaction proceeds under mild, metal-free, and base-free conditions, often at room temperature, and can tolerate a wide range of functional groups. organic-chemistry.orgnih.gov

Mechanistic studies suggest the reaction proceeds via a radical pathway involving hydroxyl radicals generated from the peroxide. organic-chemistry.org This method has been successfully applied to various amino acid esters, yielding the corresponding N-formyl derivatives in moderate to excellent yields (up to 97%). organic-chemistry.org

Table 1: Optimization of Peroxide-Mediated N-Formylation of N-benzyl-L-alanine methyl ester

| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 1 | H₂O₂ | DMSO | Room Temp | 93 |

| 2 | TBHP | DMSO | Room Temp | 65 |

| 3 | K₂S₂O₈ | DMSO | Room Temp | 0 |

| 4 | H₂O₂ | 1,4-Dioxane | Room Temp | 88 |

| 5 | H₂O₂ | Acetonitrile | Room Temp | 55 |

Beyond peroxide-mediated methods, several other reagents and conditions have been established for the N-formylation of amino acids and their esters, often with a focus on preserving stereochemical integrity.

Acetic Formic Anhydride (B1165640) (AFA): A widely used and effective formylating agent is acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride or prepared separately. oup.comnih.govoup.com This reagent reacts cleanly with the amino group of amino acids under mild conditions to give N-formylamino acids in good yields without racemization. oup.comoup.com The method is straightforward, although the anhydride is sensitive to moisture. scispace.com

Formic Acid with Coupling Agents: Formic acid can be activated by carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). scispace.comnih.gov This forms a reactive O-formyl isourea intermediate that readily formylates the amino group of amino acid esters. nih.gov This method is particularly useful in peptide synthesis and has been shown to produce high yields of N-formylated products with minimal racemization. nih.govnih.gov Another approach involves using formic acid in toluene (B28343) with a Dean-Stark trap to remove water, which drives the reaction to completion and provides excellent yields without the need for anhydrous conditions. scispace.com

Dimethylformamide (DMF) as a Formyl Source: A simple and convenient protocol utilizes dimethylformamide (DMF) as both the solvent and the formylating agent, activated by imidazole (B134444). acs.orgsci-hub.se The reaction is typically carried out by heating the amino acid ester hydrochloride with imidazole in DMF at around 60 °C. acs.org A plausible mechanism involves the nucleophilic attack of imidazole on DMF to form a reactive N-formyl imidazole intermediate, which then acts as an acyl transfer agent. acs.org This method is advantageous as the reagents are inexpensive and no inert atmosphere or dry solvents are required. acs.orgsci-hub.se Crucially, no racemization has been observed with this technique. sci-hub.se

Table 2: Comparison of N-Formylation Methods for Amino Acid Esters

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Peroxide-Mediated | Glyoxylic Acid, H₂O₂/TBHP | DMSO, Room Temp | Mild, green, high yield | Requires peroxide handling |

| Acetic Formic Anhydride | Acetic Formic Anhydride | Formic or Acetic Acid | Good yields, no racemization | Reagent is moisture-sensitive |

| Activated Formic Acid | Formic Acid, DCC/EDCI | Chloroform or other organic solvents | High yields, minimal racemization | Byproduct (urea) removal |

| Imidazole/DMF | Imidazole, DMF | 60 °C | Simple, inexpensive, no racemization | Requires heating |

Stereoselective Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives with high optical purity hinges on the combination of a robust asymmetric synthesis of the (S)-isoserine core and a subsequent N-formylation step that preserves the stereocenter's integrity. The methods described in the preceding sections provide a clear pathway to achieve this goal.

With the precursor appropriately protected, the N-Boc group is selectively cleaved to liberate the free primary amine. The final and critical step is the N-formylation. Several of the discussed formylation techniques are well-suited for this transformation as they are known to proceed without significant epimerization or racemization. For instance, formylation using acetic formic anhydride or activated formic acid (with DCC or EDCI) has a long history of being used in peptide synthesis specifically because it maintains the stereochemical integrity of amino acids. oup.comnih.gov Similarly, the mild conditions of the imidazole/DMF method have been shown to be non-racemizing. sci-hub.se

The peroxide-mediated decarboxylative formylation is also a promising candidate due to its extremely mild, room-temperature conditions, which are unlikely to disturb a pre-existing stereocenter. chemrxiv.org By carefully selecting one of these stereoretentive formylation methods, the synthesis of this compound derivatives can be accomplished, yielding the target molecule with the high enantiomeric purity established in the initial asymmetric synthesis steps.

Diastereoselective Alkylation of Isoserine Derivatives

Diastereoselective alkylation of chiral isoserine derivatives is a powerful method for introducing substituents at the α-position with high stereocontrol. acs.orgnih.gov This approach typically involves the formation of a chiral bicyclic N,O-acetal from a protected L-isoserine. nih.govacs.org The rigid bicyclic structure of these acetals effectively shields one face of the molecule, directing the approach of the alkylating agent to the opposite face.

The stereochemical outcome of the alkylation, whether it proceeds with retention or inversion of configuration, is highly dependent on the relative configuration of the stereocenters within the bicyclic system. nih.gov Quantum mechanical calculations have shown that a concave-face alkylation is generally favored due to reduced torsional and steric interactions. nih.gov This methodology provides access to a variety of enantiomerically pure α-alkylisoserine derivatives after acidic hydrolysis of the bicyclic scaffold. nih.gov

Key Features of Diastereoselective Alkylation:

| Feature | Description |

| Starting Material | Protected L-isoserine |

| Key Intermediate | Chiral bicyclic N,O-acetal |

| Stereocontrol | Achieved through the rigid bicyclic scaffold |

| Outcome | Retention or inversion of configuration depending on stereocenters |

| Product | Enantiopure α-alkylisoserine derivatives |

Chiral Auxiliary-Mediated Approaches in N-Formylated Systems

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of N-formylated systems, chiral auxiliaries can be employed to direct the stereoselective synthesis of this compound and its analogs. nih.gov For instance, pseudoephenamine has been demonstrated to be a versatile chiral auxiliary for asymmetric alkylation reactions, often providing high diastereoselectivities, particularly in the formation of quaternary carbon centers. nih.gov

The general strategy involves attaching the chiral auxiliary to a suitable precursor, performing the desired stereoselective transformation (e.g., alkylation, aldol reaction), and then removing the auxiliary to yield the enantiomerically enriched product. wikipedia.org Oxazolidinones are another class of widely used chiral auxiliaries that have proven effective in stereoselective aldol reactions, which can be a key step in the synthesis of isoserine derivatives. wikipedia.org A novel cysteine-derived oxazolidinone chiral auxiliary has been developed for a range of highly selective asymmetric transformations. digitellinc.com This auxiliary can be subsequently removed under mild conditions, providing access to diverse carboxylic acid derivatives. nih.gov

Control of Absolute Configuration in this compound Analogs

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. wikipedia.org In the synthesis of this compound analogs, controlling the absolute configuration at the stereocenters is crucial. This can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, and stereoselective reactions.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either R (rectus) or S (sinister) at each chiral center. wikipedia.org The determination of the absolute configuration of a synthesized molecule is often accomplished using techniques such as X-ray crystallography or by chemical correlation to a compound of known absolute configuration. wikipedia.orgnih.gov For example, the absolute configuration of the aldose reductase inhibitor sorbinil (B39211) was determined to be the S isomer through X-ray crystallography. nih.gov Similarly, the absolute configuration of N,N-dimethyl phenylalanine in sanjoinine A was determined to be the L-form by comparing retention times of its derivatives in LC-MS analysis with those of standards. nih.gov

Chemo-Enzymatic and Biocatalytic Approaches to this compound and Related Compounds

Chemo-enzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis for producing this compound and related compounds. beilstein-journals.orgnih.gov These approaches leverage the high stereospecificity of enzymes to achieve desired transformations, often under mild reaction conditions. nih.govnih.gov

Microbial Resolution Techniques for Optically Active Isoserine Intermediates

Microbial resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes microorganisms or their enzymes to selectively transform one enantiomer, allowing for the isolation of the other in an optically pure form. For instance, an enzymatic enantioselective microbial reduction of 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester to yield (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester has been demonstrated using strains of Hansenula. mdpi.com This biotransformation achieved high yields and enantiomeric excesses. mdpi.com

Whole-cell biocatalysts are frequently employed for such resolutions, as they contain a wide array of enzymes, including oxidoreductases and hydrolases, that can perform stereoselective reactions. nih.gov

Enzymatic N-Formylation Reactions and Formyltransferase Activity

Enzymatic N-formylation is a key reaction in various biological processes, including purine (B94841) biosynthesis and the modification of amino sugars in bacteria. nih.govnih.gov This reaction is catalyzed by enzymes known as N-formyltransferases (or transformylases), which transfer a formyl group from a donor molecule, typically N¹⁰-formyltetrahydrofolate, to a primary amine acceptor. nih.govnih.gov

The application of formyltransferases in the synthesis of this compound would involve the selective formylation of the amino group of (S)-isoserine. While the direct enzymatic N-formylation of isoserine itself is not extensively documented in the provided search results, the principle of using formyltransferases for N-formylation is well-established. nih.govwikipedia.org These enzymes exhibit high substrate specificity, which could be exploited for the regioselective and stereoselective formylation of isoserine or its derivatives.

Based on a comprehensive review of available scientific literature, there is currently insufficient information to generate a detailed article on the "Biosynthetic Pathways and Metabolic Intermediacy of this compound" as outlined in the provided structure.

The compound this compound is not well-documented in the context of natural biological processes. Searches for its enzymatic synthesis, the specific formyltransferase enzymes involved, and its role as a metabolic intermediate have not yielded the specific research findings necessary to accurately and thoroughly address the requested topics. Isoserine itself is recognized as a non-proteinogenic amino acid that is generally produced synthetically wikipedia.org.

While the broader topics listed in the outline—such as the roles of N-formylkynurenine, N-formylmethionine, and N-formyl-L-aspartate in metabolism—are well-established areas of biochemical research, specific information linking this compound to these or any other natural biosynthetic pathways is not available in the reviewed sources.

Therefore, it is not possible to construct an article that is both scientifically accurate and strictly focused on this compound while adhering to the detailed outline provided.

Biosynthetic Pathways and Metabolic Intermediacy of N Formylated Amino Acids

N-Formylated Amino Acids as Key Metabolic Intermediates

General Principles of N-Formyl Moiety Metabolism

The metabolism of the N-formyl moiety on amino acids is a critical process, particularly in bacterial systems. The primary donor for the formyl group is 10-formyltetrahydrofolate (10-fTHF), a cofactor derived from folic acid. researchgate.netnih.gov The transfer of the formyl group to the amino acid is catalyzed by specific enzymes known as formyltransferases. researchgate.net A prominent example of this process is the synthesis of N-formylmethionine (fMet), which is the initiating amino acid in bacterial protein synthesis. researchgate.netwikipedia.org The enzyme methionyl-tRNA formyltransferase catalyzes the addition of a formyl group from 10-fTHF to methionyl-tRNA. nih.gov

While N-formylation is essential for initiating protein synthesis in bacteria, the N-terminal formyl group is often removed from the mature protein in a post-translational modification step. wikipedia.org This process, known as deformylation, is carried out by the enzyme peptide deformylase (PDF). wikipedia.orgnih.gov This enzyme specifically removes the formyl group, converting the N-formylaminoacyl residue back to a standard aminoacyl residue (e.g., N-formylmethionine to methionine). wikipedia.org Following deformylation, another enzyme, methionine aminopeptidase (B13392206) (MetAP), may remove the initial methionine residue itself. wikipedia.org

The retention or removal of the N-formyl group is crucial, as it can act as a signal for protein degradation. wikipedia.org In mammals, N-formylated peptides, which can be released from bacteria or damaged mitochondria, are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), triggering an inflammatory response. nih.gov

| Process | Key Enzyme/Molecule | Function |

| Formylation | 10-formyltetrahydrofolate (10-fTHF) | Formyl group donor researchgate.netnih.gov |

| Formyltransferase | Catalyzes the transfer of the formyl group to an amino acid researchgate.net | |

| Deformylation | Peptide Deformylase (PDF) | Removes the N-terminal formyl group from a polypeptide wikipedia.orgnih.gov |

| Residue Removal | Methionine Aminopeptidase (MetAP) | Removes the N-terminal methionine residue after deformylation wikipedia.org |

Stereochemical Aspects in Biosynthetic Pathways of N-Formylated Metabolites

The biosynthesis of naturally occurring molecules, including N-formylated amino acids like N-formyl-(S)-isoserine, is characterized by a high degree of stereochemical control. This specificity arises from the fact that the reactions are catalyzed by enzymes, which are chiral macromolecules. Enzymes create a three-dimensional active site that selectively binds to substrates with a specific stereochemistry and facilitates reactions that produce a specific stereoisomer of the product.

In the context of this compound, the biosynthesis would involve enzymes that specifically recognize and process the (S)-enantiomer of isoserine or its precursors. Any formyltransferase involved in its synthesis would be specific for the (S)-isomer of the amino acid substrate. This enzymatic control ensures that only the (S)-configuration is incorporated into the final N-formylated metabolite.

General principles of stereochemistry in biosynthetic pathways include:

Enzyme Specificity: Enzymes possess chiral active sites that distinguish between enantiomers of a substrate, leading to the selective synthesis of one stereoisomer.

Prochiral Recognition: Enzymes can differentiate between prochiral faces or groups in a molecule, leading to the formation of a new chiral center with a defined configuration.

Control of Reaction Intermediates: The stereochemical outcome of each step in a biosynthetic pathway is strictly controlled, ensuring the correct stereochemistry of the final product.

Enzymatic Transformations Involving N Formylated Amino Acid Structures

Functional Roles of Enzymes Interacting with N-Formyl Groups

Enzymes that engage with N-formyl groups on amino acids can be broadly categorized into two main types: those that add a formyl group (formyltransferases) and those that remove it (deformylases).

Formyltransferases are enzymes that catalyze the transfer of a formyl group to a primary amine acceptor. nih.govnih.gov In the context of protein synthesis in bacteria, mitochondria, and chloroplasts, the enzyme methionyl-tRNA formyltransferase is crucial. wikipedia.orgnih.gov It catalyzes the formylation of methionine attached to its initiator tRNA (tRNAfMet), forming N-formylmethionyl-tRNA (fMet-tRNAfMet). wikipedia.orgnih.gov This N-formylation is a key step for the initiation of protein synthesis, as the formyl group facilitates the binding of the initiator tRNA to the ribosomal P-site. wikipedia.orgnih.gov

Deformylases are hydrolase enzymes that catalyze the removal of the N-formyl group. The most prominent of these is Peptide Deformylase (PDF), which is essential for bacterial viability. nih.govcsus.edu PDF removes the formyl group from the N-terminal N-formylmethionine (fMet) of nascent polypeptide chains as they emerge from the ribosome. nih.govnih.gov This deformylation is a prerequisite for the subsequent removal of the N-terminal methionine by methionine aminopeptidase (B13392206) (MAP), a critical step in protein maturation for about half of all bacterial proteins. nih.gov Other deformylases, such as N-formylglutamate deformylase and N-formylaspartate deformylase, are involved in specific metabolic pathways like histidine metabolism. wikipedia.orgwikipedia.org

The functional roles of these enzymes extend beyond protein synthesis. N-formylated peptides, which can be released by bacteria, act as potent chemoattractants for mammalian leukocytes, initiating an immune response. acs.orgnih.gov Enzymes in mammals capable of degrading these N-formyl peptides help modulate this inflammatory response. acs.org Furthermore, N-formylation is involved in the biosynthesis of purines and certain sugars. nih.govwikipedia.org

Table 1: Key Enzymes Interacting with N-Formyl Groups

| Enzyme Name | Enzyme Class | Primary Function | Biological Context |

|---|---|---|---|

| Methionyl-tRNA formyltransferase | Transferase | Adds formyl group to Met-tRNAfMet wikipedia.org | Initiation of protein synthesis in bacteria & organelles nih.gov |

| Peptide Deformylase (PDF) | Hydrolase | Removes formyl group from N-terminal fMet of nascent proteins nih.govcsus.edu | Protein maturation in bacteria nih.gov |

| N-formylglutamate deformylase | Hydrolase | Removes formyl group from N-formyl-L-glutamate wikipedia.org | Histidine and dicarboxylate metabolism wikipedia.org |

| N-formylaspartate deformylase | Hydrolase | Removes formyl group from N-formyl-L-aspartate wikipedia.org | Histidine and dicarboxylate metabolism wikipedia.org |

| Arylformamidase (Kynurenine formamidase) | Hydrolase | Hydrolyses N-formylkynurenine to kynurenine (B1673888) biorxiv.org | Tryptophan metabolism (Kynurenine pathway) biorxiv.org |

Mechanism of Action of Formyl-Removing or Modifying Enzymes

The catalytic mechanisms of enzymes that modify N-formyl groups are well-characterized, particularly for peptide deformylase (PDF).

Peptide Deformylase (PDF): PDF is a metalloenzyme, typically containing an Fe(II) ion in its active site, although other divalent metal ions like Co(II) or Ni(II) can substitute for in vitro studies. nih.govcsus.edu The iron cofactor is coordinated by conserved cysteine and histidine residues. nih.govcsus.edu The catalytic mechanism proceeds through a general acid-base hydrolysis reaction:

Activation of Water: A metal-bound water molecule is deprotonated, often assisted by a nearby general base residue like glutamate (B1630785) (e.g., Glu133 in E. coli PDF), forming a highly nucleophilic hydroxide (B78521) ion. csus.eduebi.ac.uk

Nucleophilic Attack: The activated hydroxide attacks the carbonyl carbon of the N-formyl group on the substrate peptide. csus.eduebi.ac.uk This forms a tetrahedral oxyanion intermediate that is stabilized by interactions within the active site, including the metal ion. researchgate.net

Intermediate Collapse: The tetrahedral intermediate collapses. The amide nitrogen of the peptide bond is protonated by the previously deprotonated general acid (e.g., Glu133), making it a better leaving group. ebi.ac.uk

Product Release: This collapse results in the cleavage of the C-N bond, releasing formic acid and the deformylated peptide. ebi.ac.uk The products dissociate from the active site, and a new water molecule binds to the metal ion, regenerating the enzyme for the next catalytic cycle. ebi.ac.uk

Formyltransferases: Formyl-adding enzymes, such as methionyl-tRNA formyltransferase, utilize a different mechanism involving a formyl donor. The most common donor is N¹⁰-formyltetrahydrofolate (fTHF). nih.govnih.gov The mechanism is generally a direct transfer reaction where the amine group of the substrate (e.g., the methionine on Met-tRNAfMet) acts as a nucleophile, attacking the formyl carbon of fTHF. wikipedia.org This leads to the formation of a tetrahedral intermediate which then collapses, transferring the formyl group to the substrate and releasing tetrahydrofolate. wikipedia.org

Table 2: Catalytic Mechanism Steps of Peptide Deformylase (PDF)

| Step | Description | Key Components |

|---|---|---|

| 1 | Water Activation | Metal cofactor (Fe(II)) deprotonates a bound water molecule, assisted by a general base (e.g., Glutamate). ebi.ac.uk |

| 2 | Nucleophilic Attack | The resulting hydroxide ion attacks the formyl carbon of the N-formylmethionine substrate. csus.edu |

| 3 | Intermediate Formation | A tetrahedral oxyanion intermediate is formed and stabilized by the metal ion and active site residues. researchgate.net |

| 4 | Intermediate Collapse & Protonation | The intermediate collapses, and the peptide's amino group is protonated by the general acid. ebi.ac.uk |

| 5 | Product Release | The C-N bond is cleaved, releasing formic acid and the deformylated peptide. ebi.ac.uk |

Substrate Specificity and Stereoselectivity in N-Formyl-Mediated Biocatalysis

Enzymes acting on N-formylated amino acids exhibit significant substrate specificity and stereoselectivity, which are crucial for their biological roles.

Substrate Specificity: Peptide Deformylase (PDF) shows a strong preference for N-formylmethionine located at the N-terminus of a peptide chain. nih.gov However, its activity is modulated by the nature of the adjacent amino acids. The rate of deformylation can vary significantly depending on the second and third amino acids in the nascent peptide sequence. nih.gov For instance, kinetic studies using model substrates have shown deformylation rates ranging from 20 s⁻¹ to as high as 1000 s⁻¹. nih.gov While fMet is the natural substrate, PDF can sometimes accommodate other N-terminal amino acids or even different acyl groups (like acetyl), though often with different efficiencies. nih.gov

Other deformylases are highly specific to their particular substrates. For example, N-formylglutamate deformylase acts specifically on N-formyl-L-glutamate as part of the histidine degradation pathway. wikipedia.org Similarly, f-Met deformylase (fMDF) is most active against free N-formylmethionine and N-formylnorleucine but shows reduced or no activity towards other N-formyl amino acids or N-formylmethionyl peptides. acs.org

Stereoselectivity: Enzymatic reactions, including those involving N-formylated amino acids, are typically highly stereoselective. taylorfrancis.comuniversityofcalifornia.edu Most enzymes involved in primary metabolism, such as those in protein synthesis, are specific for L-amino acids, which are the building blocks of proteins. Acylases that hydrolyze N-acyl amino acids often display near-absolute enantioselectivity for the L-α-amino acid form. researchgate.net While specific studies on the stereoselectivity of enzymes for N-formyl-(S)-isoserine are not widely documented, the general principles of biocatalysis suggest that an enzyme would likely differentiate between the (S) and (R) enantiomers of isoserine. Isoserine is a non-proteinogenic β-amino acid, and enzymes acting upon it would have active sites evolved to bind a specific stereoisomer. The development of biocatalysts for the synthesis of chiral N-functionalized amino acids underscores the high degree of stereocontrol inherent in these enzymatic systems. nih.gov

Table 3: Substrate Preferences of Selected Deformylating Enzymes

| Enzyme | Preferred Substrate(s) | Comments |

|---|---|---|

| Peptide Deformylase (PDF) | N-terminal N-formylmethionine (fMet) nih.gov | Activity is influenced by the subsequent amino acid residues in the peptide chain. nih.gov |

| f-Met deformylase (fMDF) | N-formylmethionine, N-formylnorleucine acs.org | Reduced activity on N-formylleucine; inactive toward many other N-formyl amino acids. acs.org |

| N-formylglutamate deformylase | N-formyl-L-glutamate wikipedia.org | Specific for its role in histidine metabolism. wikipedia.org |

| N-formylaspartate deformylase | N-formyl-L-aspartate wikipedia.org | Specific for its role in histidine and dicarboxylate metabolism. wikipedia.org |

Advanced Analytical Methodologies for N Formyl S Isoserine Research

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the isolation and detection of N-formylated amino acids from complex mixtures. Both high-performance liquid chromatography and gas chromatography offer distinct advantages for the analysis of N-formyl-(S)-isoserine.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of N-formylated amino acids. Due to the polar nature of these compounds, reversed-phase HPLC is a commonly employed method. The separation is typically achieved on a C18 column, where the elution order is influenced by the polarity of the analytes.

For the detection of N-formylated amino acids, which may lack a strong chromophore, derivatization is often necessary to enhance their visibility to UV-Vis or fluorescence detectors. Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and dansyl chloride. These reagents react with the amino group to form highly fluorescent or UV-active derivatives, significantly improving detection sensitivity.

The separation of N-formylated amino acids can be influenced by the choice of mobile phase and the stationary phase. For instance, the enantiomeric separation of N-acylated amino acids has been successfully achieved using chiral stationary phases (CSPs). One such CSP is based on the macrocyclic glycopeptide teicoplanin, which is particularly effective for resolving underivatized amino acid enantiomers. Another approach involves the use of Pirkle-type chiral stationary phases, which are effective for the separation of N-acyl amino acids.

Table 1: Exemplary HPLC Conditions for the Separation of N-Acylated Amino Acids

| Parameter | Condition 1 | Condition 2 |

| Column | Chiral Stationary Phase (e.g., Pirkle-type) | Reversed-Phase C18 |

| Mobile Phase | Hexane/Isopropanol/Acetic Acid | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at 254 nm | Fluorescence (after derivatization) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

Gas Chromatography (GC) is another valuable technique for the analysis of N-formyl compounds, although it is more commonly applied to volatile or semi-volatile substances. Amino acids and their N-formylated derivatives are generally non-volatile due to their polar nature and the presence of carboxyl and amino groups. Therefore, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. sigmaaldrich.comthermofisher.com

A common derivatization method for amino acids is silylation, which involves replacing the active hydrogens in the -COOH, -NH-CHO, and -OH groups with a trimethylsilyl (B98337) (TMS) group. thermofisher.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.com Another approach is alkylation, which can be used for the derivatization of polyfunctional amines and organic acids.

Once derivatized, the this compound can be separated on a GC column, typically a non-polar or medium-polarity capillary column. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, aiding in the identification of the compound.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural and stereochemical analysis of this compound. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecule's connectivity and environment of each atom.

A key feature in the NMR spectrum of this compound is the presence of two sets of signals for some of the nuclei. This is due to the restricted rotation around the amide C-N bond, which leads to the existence of cis and trans isomers in solution. mdpi.comnd.edu The energy barrier for this rotation is high enough to allow for the observation of both conformers on the NMR timescale. aip.org The ratio of these isomers can be determined by integrating their respective signals.

The ¹H NMR spectrum would be expected to show a characteristic signal for the formyl proton (-CHO) as a doublet in the downfield region (around 8 ppm). The protons of the isoserine backbone (α-CH, β-CH₂, and OH) would appear at specific chemical shifts, with their multiplicity providing information about neighboring protons. The coupling between the formyl proton and the N-H proton can also be observed.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the formyl group (around 160-170 ppm), the carboxyl carbon (around 170-180 ppm), and the α- and β-carbons of the isoserine moiety. The presence of cis and trans isomers would also be evident in the ¹³C NMR spectrum, with separate signals for the carbons in different isomeric forms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl-H | ~8.2 (cis), ~8.0 (trans) | - |

| Formyl-C | - | ~165 (cis), ~162 (trans) |

| α-H | ~4.5 | - |

| α-C | - | ~55 |

| β-H | ~3.8 | - |

| β-C | - | ~63 |

| Carboxyl-C | - | ~175 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound, as well as for its quantification in complex matrices. When coupled with a separation technique like LC or GC, it provides a powerful analytical tool.

For identification, electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like N-formylated amino acids. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the parent ion, providing structural information. The fragmentation of N-acylated amino acids typically involves the neutral loss of water, the formyl group (CHO), and the carboxyl group (COOH). nih.gov Cleavage of the amino acid backbone can also occur, yielding characteristic fragment ions.

For quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity. This is often performed using selected reaction monitoring (SRM), where a specific precursor ion (the protonated molecule) is selected and a specific product ion (a characteristic fragment) is monitored. The use of a stable isotope-labeled internal standard, such as this compound labeled with ¹³C or ¹⁵N, is essential for accurate and precise quantification.

Methods for Enantiomeric Purity Determination of this compound

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules can be highly dependent on their stereochemistry. Several analytical methods are available for this purpose.

One of the most common methods is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers of a chiral compound. For N-acylated amino acids, polysaccharide-based and Pirkle-type CSPs have shown good enantioseparation. scas.co.jp The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

Another powerful technique for determining enantiomeric purity is Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent (CSA) . CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the analyte's protons or carbons. By integrating the signals corresponding to each enantiomer, the enantiomeric ratio can be accurately determined. This method is non-destructive and can be relatively fast.

Structural and Conformational Studies of N Formyl S Isoserine and Its Analogs

Design Principles for Conformationally Constrained N-formyl-(S)-isoserine Analogs

The development of conformationally constrained analogs of bioactive molecules is a well-established strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability. For analogs of this compound, the primary goal is to limit the number of accessible conformations, thereby pre-organizing the molecule into a bioactive conformation for its target protein. This can lead to a more favorable entropy of binding.

Key design principles for creating conformationally constrained analogs of this compound include:

Introduction of Cyclic Scaffolds: Incorporating the isoserine backbone into a ring system is a common approach. This can involve the formation of cyclobutane (B1203170) or other small ring structures that restrict the rotation of single bonds.

Steric Hindrance: The introduction of bulky substituents can limit the conformational freedom of the molecule.

Intramolecular Hydrogen Bonding: Designing analogs where intramolecular hydrogen bonds can form helps to lock the molecule into a specific conformation.

The overarching aim of these strategies is to reduce the inherent flexibility of the linear this compound structure, which can adopt numerous conformations in solution. By constraining the molecule, researchers can probe the specific spatial arrangement of functional groups required for optimal interaction with a biological target.

Stereochemical Determinants for Molecular Interactions of Isoserine Derivatives

Stereochemistry plays a crucial role in the molecular interactions of isoserine derivatives. The spatial orientation of the hydroxyl, carboxyl, and amino groups dictates how the molecule fits into a binding pocket and forms non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

A notable example of the importance of stereochemistry is seen in the development of inhibitors for the human GABA transporter 3 (hGAT3). Research on conformationally constrained and substituted analogs of (S)-isoserine has demonstrated that very strict stereochemical and size requirements are necessary for potent inhibition of hGAT3. Even minor alterations to the stereochemistry or the introduction of larger substituents can significantly diminish or completely abolish inhibitory activity. This highlights that the precise three-dimensional arrangement of atoms is a critical determinant for the biological activity of isoserine derivatives.

The interactions of stereoisomers with their biological targets can differ significantly, leading to variations in efficacy and off-target effects. For instance, the (S)-enantiomer of isoserine may exhibit a much higher affinity for its target than the (R)-enantiomer, a common phenomenon in pharmacology. Molecular dynamics simulations and docking studies are often employed to understand the stereo-recognition between isoserine derivatives and their binding sites at an atomic level.

Computational Chemistry and Molecular Modeling of N-formylated Scaffolds

Computational chemistry and molecular modeling are indispensable tools for investigating the structural and conformational properties of N-formylated scaffolds like this compound. manchester.ac.uknih.gov These methods provide insights into the molecule's behavior at an atomic level, guiding the design of new analogs and helping to interpret experimental results.

Key computational approaches used in the study of N-formylated scaffolds include:

Conformational Analysis: This involves systematically or stochastically exploring the potential energy surface of the molecule to identify low-energy, stable conformations. This information is crucial for understanding which shapes the molecule is likely to adopt in solution and in a binding site.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound derivatives, docking studies can help to identify key interactions with the amino acid residues in the binding pocket and explain the observed structure-activity relationships.

Quantum Mechanics (QM) Calculations: QM methods can provide highly accurate information about the electronic structure, charge distribution, and reactivity of N-formylated scaffolds. This can be particularly useful for understanding the nature of non-covalent interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account the effects of solvent and temperature. This can reveal how the flexibility of the this compound scaffold influences its binding to a target.

These computational techniques are integral to modern drug discovery and development, allowing for a more rational and efficient exploration of the chemical space around a particular scaffold. manchester.ac.uknih.gov

Crystallographic Analysis of this compound Compounds and Complexes

X-ray crystallography is a powerful experimental technique that provides precise, atomic-level information about the three-dimensional structure of a molecule in its solid state. A crystallographic analysis of this compound would reveal detailed information about its bond lengths, bond angles, and torsion angles, providing a definitive picture of its solid-state conformation.

The insights gained from such a study would be invaluable for:

Validating Computational Models: An experimental crystal structure serves as a benchmark for validating the accuracy of computationally derived conformations.

Understanding Intermolecular Interactions: The packing of molecules in the crystal reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are also relevant to ligand-receptor binding.

Structure-Based Drug Design: If a crystal structure of this compound in complex with its biological target were to be determined, it would provide a detailed map of the binding site interactions, offering a powerful tool for the design of new and improved analogs.

Databases such as the Cambridge Structural Database (CSD) are repositories for small-molecule crystal structures and are essential resources for structural chemists. The analysis of related structures in the CSD can provide valuable insights into the likely conformational preferences of this compound.

常见问题

Q. What are the established synthetic routes for N-formyl-(S)-isoserine, and how is enantiomeric purity ensured?

Methodological Answer: this compound is typically synthesized via formylation of (S)-isoserine using reagents like formic acid or acetic-formic anhydride under controlled acidic conditions. Enantiomeric purity is ensured through stereoselective synthesis (e.g., chiral catalysts) or post-synthesis purification via chiral chromatography . Characterization involves nuclear magnetic resonance (NMR) to confirm the formyl group (δ 8.0–8.3 ppm for formyl protons) and infrared spectroscopy (IR) for carbonyl stretching vibrations (~1680–1720 cm⁻¹). High-performance liquid chromatography (HPLC) with chiral columns validates enantiomeric excess (>98%) .

Q. Which analytical techniques are critical for verifying the stereochemistry of this compound?

Methodological Answer: Circular dichroism (CD) spectroscopy is used to confirm the (S)-configuration by analyzing Cotton effects in the 200–250 nm range. X-ray crystallography provides definitive stereochemical assignment by resolving the crystal structure. Additionally, ¹H NMR coupling constants (e.g., J-values for vicinal protons) and nuclear Overhauser effect (NOE) experiments help distinguish between stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. To address this:

- Perform solvent-dependent NMR studies to assess environmental impacts on chemical shifts.

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvent interactions and compare predicted vs. observed spectra.

- Conduct variable-temperature NMR to identify dynamic equilibria between conformers .

Q. What computational strategies are effective for studying the bioactive conformation of this compound in enzyme interactions?

Methodological Answer: Molecular dynamics (MD) simulations in explicit solvent (e.g., water) using software like Schrödinger’s Macromodel can identify low-energy conformers. Key parameters include:

Q. How can this compound derivatives be designed to probe structure-activity relationships in enzyme inhibition?

Methodological Answer:

- Introduce functional groups (e.g., methyl, halogen) at the α-carbon or formyl moiety to modulate steric/electronic effects.

- Synthesize diastereomers (e.g., N-formyl-(R)-isoserine) to test stereochemical selectivity.

- Use kinetic assays (e.g., IC₅₀ determination) with target enzymes (e.g., hydrolases) and correlate activity with structural variations .

Q. What experimental controls are essential when studying this compound’s role as a substrate analog in enzymatic assays?

Methodological Answer:

- Include unmodified (S)-isoserine as a negative control to isolate the formyl group’s contribution.

- Use competitive inhibitors (e.g., transition-state analogs) to validate binding specificity.

- Monitor reaction progress via LC-MS to detect intermediate metabolites and rule off non-specific hydrolysis .

Data Presentation and Interpretation

Q. How should researchers document unexpected results in studies involving this compound?

Methodological Answer:

- Describe anomalies in the "Results" section with raw data (e.g., unanticipated NMR peaks).

- In the "Discussion," propose hypotheses (e.g., impurity formation, solvent adducts) and validate via follow-up experiments (e.g., mass spectrometry for byproduct identification).

- Reference analogous cases from literature to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。